molecular formula C15H16O2 B3151006 4-(2-Methylpropoxy)naphthalene-1-carbaldehyde CAS No. 700858-96-4

4-(2-Methylpropoxy)naphthalene-1-carbaldehyde

Cat. No.: B3151006
CAS No.: 700858-96-4
M. Wt: 228.29 g/mol
InChI Key: LDQIRBGOFTWYFD-UHFFFAOYSA-N
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Description

4-(2-Methylpropoxy)naphthalene-1-carbaldehyde is an organic compound with the molecular formula C15H16O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a naphthalene ring substituted with a 2-methylpropoxy group and a formyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropoxy)naphthalene-1-carbaldehyde typically involves the alkylation of naphthalene derivatives. One common method is the reaction of 1-naphthol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate to form 4-(2-methylpropoxy)naphthalene. This intermediate is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 1-position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpropoxy)naphthalene-1-carbaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, typically at the 1-position due to the electron-donating effect of the 2-methylpropoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: 4-(2-Methylpropoxy)naphthalene-1-carboxylic acid

    Reduction: 4-(2-Methylpropoxy)naphthalene-1-methanol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

4-(2-Methylpropoxy)naphthalene-1-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studies of aromatic substitution reactions.

    Biology: Its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methylpropoxy)naphthalene-1-carbaldehyde depends on its specific application. In chemical reactions, the formyl group can act as an electrophile, participating in nucleophilic addition reactions. The naphthalene ring can undergo electrophilic aromatic substitution due to the electron-donating effect of the 2-methylpropoxy group, which activates the ring towards electrophiles.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxy)naphthalene-1-carbaldehyde: Similar structure but with a methoxy group instead of a 2-methylpropoxy group.

    4-(2-Ethoxy)naphthalene-1-carbaldehyde: Similar structure but with an ethoxy group instead of a 2-methylpropoxy group.

    4-(2-Propoxy)naphthalene-1-carbaldehyde: Similar structure but with a propoxy group instead of a 2-methylpropoxy group.

Uniqueness

4-(2-Methylpropoxy)naphthalene-1-carbaldehyde is unique due to the presence of the 2-methylpropoxy group, which can influence its reactivity and physical properties compared to other similar compounds. This structural variation can lead to differences in solubility, boiling point, and reactivity in chemical reactions.

Properties

IUPAC Name

4-(2-methylpropoxy)naphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-11(2)10-17-15-8-7-12(9-16)13-5-3-4-6-14(13)15/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQIRBGOFTWYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C2=CC=CC=C21)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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